molecular formula C102H163N33O26 B135229 (6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y CAS No. 133970-32-8

(6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y

Cat. No.: B135229
CAS No.: 133970-32-8
M. Wt: 2267.6 g/mol
InChI Key: QYCUUTYNWJZMLV-CDJQWVORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This specific compound is designed for research purposes and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound typically involves automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide bonds, while reduction may yield free thiol groups.

Scientific Research Applications

(6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Used to study protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.

    Industry: Used in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of (6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (6-Aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y: Unique due to its specific amino acid sequence and modifications.

    Other synthetic peptides: May have different sequences and modifications, leading to different properties and applications.

Properties

CAS No.

133970-32-8

Molecular Formula

C102H163N33O26

Molecular Weight

2267.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C102H163N33O26/c1-6-54(3)81(97(159)131-75(50-78(107)142)94(156)125-67(19-11-13-41-104)92(154)133-82(55(4)7-2)98(160)135-83(56(5)137)99(161)127-69(22-17-45-119-102(113)114)88(150)126-70(36-38-77(106)141)90(152)124-68(21-16-44-118-101(111)112)89(151)128-72(84(108)146)47-58-26-32-62(139)33-27-58)134-95(157)73(48-59-28-34-63(140)35-29-59)129-93(155)74(49-60-51-115-53-120-60)130-87(149)66(20-15-43-117-100(109)110)121-79(143)23-9-8-14-42-116-86(148)65(18-10-12-40-103)123-96(158)76(52-136)132-91(153)71(37-39-80(144)145)122-85(147)64(105)46-57-24-30-61(138)31-25-57/h24-35,51,53-56,60,64-76,81-83,136-140H,6-23,36-50,52,103-105H2,1-5H3,(H2,106,141)(H2,107,142)(H2,108,146)(H,116,148)(H,121,143)(H,122,147)(H,123,158)(H,124,152)(H,125,156)(H,126,150)(H,127,161)(H,128,151)(H,129,155)(H,130,149)(H,131,159)(H,132,153)(H,133,154)(H,134,157)(H,135,160)(H,144,145)(H4,109,110,117)(H4,111,112,118)(H4,113,114,119)/t54-,55-,56+,60?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-/m0/s1

InChI Key

QYCUUTYNWJZMLV-CDJQWVORSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCCNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

(6-aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y
(Ahx(5-24),gamma-Glu(2)-epsilon-Lys(30))NPY
neuropeptide Y, Ahx(5-24), gamma-Glu(2)-epsilon-Lys(30)-
NPY, Ahx(5-24)

Origin of Product

United States

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